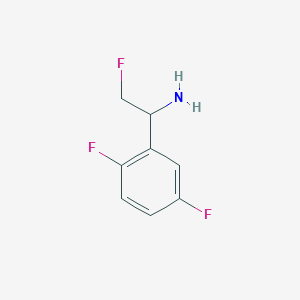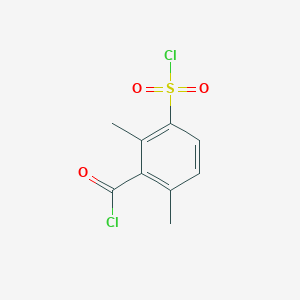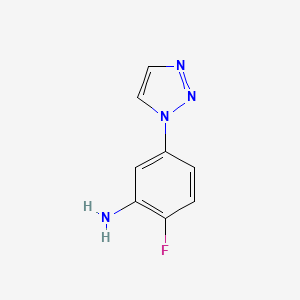
6-Aminoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-INDOL-6-AMINE HYDROCHLORIDE is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-INDOL-6-AMINE HYDROCHLORIDE can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone under acidic conditions to form the indole structure . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of 1H-INDOL-6-AMINE HYDROCHLORIDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes to facilitate the formation of the indole ring .
Chemical Reactions Analysis
Types of Reactions: 1H-INDOL-6-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1H-INDOL-6-AMINE HYDROCHLORIDE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-INDOL-6-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1H-INDOLE-3-CARBOXALDEHYDE: Known for its role in the synthesis of pharmaceuticals and its biological activities.
1H-INDOLE-2-CARBOXYLIC ACID: Used in the synthesis of dyes and pigments.
1H-INDOLE-5-CARBOXYLIC ACID: Investigated for its potential therapeutic applications.
Uniqueness: 1H-INDOL-6-AMINE HYDROCHLORIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5,10H,9H2;1H |
InChI Key |
KCUKEPGNUVABQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)




![N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13256298.png)
![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13256301.png)



![2-[(Methylamino)methyl]benzene-1-sulfonamide](/img/structure/B13256343.png)


